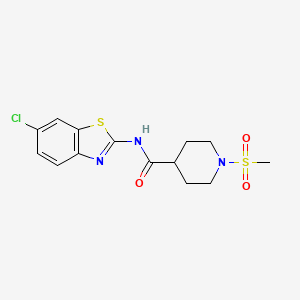![molecular formula C18H14N2O4 B6417837 N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1060311-51-4](/img/structure/B6417837.png)
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as N-CMC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white powder that is soluble in water and other organic solvents, and is typically synthesized through a multi-step process. N-CMC has been studied for its potential use in the laboratory, including its use as a reagent, its biochemical and physiological effects, and its mechanism of action. In
作用机制
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential mechanism of action. It is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. It is also believed to act as a tool for studying protein-protein interactions, by binding to both proteins and preventing them from binding to each other.
Biochemical and Physiological Effects
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes. It has also been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds, and has been studied for its potential use in the treatment of certain diseases.
实验室实验的优点和局限性
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is soluble in water and other organic solvents, making it easy to work with. However, it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for research into N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. One potential direction is to further study its mechanism of action, in order to better understand its effects in different experiments. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, and to determine its potential use in the treatment of certain diseases. Additionally, further studies could be conducted to explore its potential use as a reagent in other reactions, as well as its potential use as a tool for studying protein-protein interactions. Finally, further studies could be conducted to explore its potential use as an inhibitor of enzymes, and to determine its potential for use in drug development.
合成方法
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is typically synthesized through a multi-step process that involves the synthesis of a precursor, the reaction of the precursor with a base, and the isolation of the product. The first step involves the synthesis of a precursor, which is typically done by reacting 4-chloro-2-methyl-1-phenyl-2-oxo-1,2-dihydroquinoline with 1-methyl-3-nitro-1-imidazole. This reaction is carried out in a solvent, such as acetonitrile, and yields the desired product. The second step involves the reaction of the precursor with a base, such as sodium hydroxide or potassium hydroxide. This reaction yields N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, which is then isolated from the reaction mixture.
科学研究应用
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of other compounds. It has also been studied for its potential use as an inhibitor of enzymes, as a tool for studying protein-protein interactions, and as a tool for studying the structure and function of proteins.
属性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-16(21)9-11-5-7-13(8-6-11)20-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDIXMQKAUQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6417763.png)
![1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6417766.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)

![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417792.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6417804.png)
![3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417812.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide](/img/structure/B6417814.png)
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)
![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B6417845.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)